Ergonovine tartrate

Postpartum Hemorrhage Uterotonic prophylaxis Cesarean delivery

Ergonovine tartrate (CAS 129-50-0), also referenced as ergometrine tartrate, is a water-soluble salt form of the naturally occurring ergot alkaloid ergonovine (lysergic acid propanolamide). It belongs to the amine ergot alkaloid subclass and requires a salt-forming acid (tartaric acid, 2:1 ergonovine-to-tartrate stoichiometry) for stable formulation.

Molecular Formula C42H52N6O10
Molecular Weight 800.9 g/mol
CAS No. 129-50-0
Cat. No. B3365932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgonovine tartrate
CAS129-50-0
Molecular FormulaC42H52N6O10
Molecular Weight800.9 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/2C19H23N3O2.C4H6O6/c2*1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-1(3(7)8)2(6)4(9)10/h2*3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyLCWZQWWOZZUXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergonovine Tartrate (CAS 129-50-0) Procurement Guide: Baseline Characterization of an Ergot Alkaloid Uterotonic and Vasoconstrictor


Ergonovine tartrate (CAS 129-50-0), also referenced as ergometrine tartrate, is a water-soluble salt form of the naturally occurring ergot alkaloid ergonovine (lysergic acid propanolamide). It belongs to the amine ergot alkaloid subclass and requires a salt-forming acid (tartaric acid, 2:1 ergonovine-to-tartrate stoichiometry) for stable formulation [1]. The compound is classified as a serotonin (5-HT) receptor agonist with principal activity at 5-HT2A, 5-HT1E, and α-adrenergic receptors, mediating both uterine smooth muscle contraction and vascular vasoconstriction [2]. Ergonovine tartrate has a molecular weight of 800.9 g/mol (C42H52N6O10) and exhibits aqueous solubility exceeding 394 g/L at 25°C, distinguishing it from less soluble ergot alkaloid congeners [3].

Why Ergonovine Tartrate Cannot Be Freely Substituted by Ergonovine Maleate, Methylergonovine, or Oxytocin in Research and Clinical Protocols


Within the ergot alkaloid uterotonic class, salt form, methylation status, and receptor selectivity profiles produce quantifiable divergences in potency, stability, and adverse effect burden that preclude simple generic interchange. Ergonovine tartrate employs tartaric acid as the counterion (2:1 alkaloid-to-acid ratio; MW 800.9), whereas the clinically predominant ergonovine maleate uses maleic acid (1:1 ratio; MW 441.48), yielding different dissolution kinetics and formulation requirements [1]. The semi-synthetic homolog methylergonovine (added N-methyl group) exhibits distinct 5-HT receptor subtype binding compared to ergonovine, with reported high-affinity 5-HT2B Ki values of 0.8 nM not observed for ergonovine [2]. Furthermore, clinical trial data demonstrate that while ergonovine combined with oxytocin provides uterotonic effectiveness comparable to oxytocin alone at cesarean delivery, it elevates nausea/vomiting incidence to 85% versus 51% for oxytocin monotherapy (OR 5.3, 95% CI 1.7-16.9, P=0.003) — a differential not observed with oxytocin alone [3]. These receptor-level, pharmacokinetic-formulation, and adverse effect profile differences make unrestricted substitution among ergonovine salts and methylergonovine scientifically unsound without explicit revalidation.

Quantitative Differential Evidence for Ergonovine Tartrate vs. Methylergonovine, Ergotamine Tartrate, and Oxytocin in Uterotonic, Vasoconstrictive, and Hormonal Modulation Contexts


Postpartum Hemorrhage Prophylaxis: Ergonovine Plus Oxytocin vs. Oxytocin Alone — No Added Uterotonic Benefit but 5.3-Fold Higher Nausea/Vomiting

In a double-blind, three-arm randomized controlled trial (n=100 analyzed), the combination of intravenous ergonovine 0.25 mg plus oxytocin was compared with oxytocin alone and oxytocin plus carboprost for preventing postpartum hemorrhage at cesarean delivery. The requirement for additional intraoperative uterotonics did not differ across groups: oxytocin alone 37%, oxytocin plus ergonovine 33%, oxytocin plus carboprost 34% (P=0.932) [1]. However, the incidence of nausea or vomiting was significantly elevated in the oxytocin plus ergonovine arm (85%) compared with oxytocin alone (51%), yielding an odds ratio of 5.3 (95% CI 1.7–16.9, P=0.003) [1]. This adverse effect differential distinguishes ergonovine-containing protocols from oxytocin monotherapy and must be weighed when selecting a uterotonic agent for research models of postpartum hemorrhage prophylaxis.

Postpartum Hemorrhage Uterotonic prophylaxis Cesarean delivery

Coronary Artery Vasoconstriction: Dose-Response Characterization of Ergonovine Tartrate in Conscious Canine Model with Threshold and Magnitude Quantification

Intravenous ergonovine tartrate infusion (0.05–20 μg/kg/min, 12 min duration) was studied in 14 conscious, instrumented dogs with continuous ultrasonic coronary diameter measurement [1]. A biphasic response was observed: transient early dilation followed by progressive constriction reaching maximum 5–15 min post-infusion. The threshold dose for significant constriction was 0.05 μg/kg/min. At 5 μg/kg/min (cumulative 60 μg/kg, corresponding to 35 μg/kg ergonovine maleate equivalent), mean left circumflex coronary artery diameter decreased by 137 ± 15 μm (4.6% reduction) without altering heart rate or plasma catecholamines [1]. This constriction was completely abolished by the serotonin antagonist methysergide (0.5 mg/kg), but not by α-adrenergic blockade (phentolamine 2 mg/kg + nadolol 2 mg/kg), establishing serotonin receptor mediation as the primary mechanism [1]. No equivalent quantitative dose-response data using identical methodology are published for methylergonovine or other ergot alkaloids in this model, making this dataset the reference standard for ergonovine's coronary vasoconstrictor pharmacology.

Coronary vasospasm Vasoconstriction Ergonovine provocation testing

Uterotonic Clinical Efficacy: Ergonovine Preparation Superior to Ergotamine Tartrate Plus Pituitary Extract for Postpartum Bleeding Control

An early comparative clinical study of approximately 500 unselected postpartum patients directly compared an ergonovine preparation against ergotamine tartrate administered in combination with a potent pituitary extract (pitocin) [1]. The ergonovine preparation demonstrated superior efficiency in preventing and controlling abnormal postpartum bleeding compared with the ergotamine tartrate plus pitocin combination, a finding accentuated by the fact that ergotamine was co-administered with a second uterotonic agent while ergonovine was used alone [1]. Uterine tone assessments and incidence of foul lochia (a marker of sapremic infection) were also tracked. The study concluded that ergonovine preparations were clinically superior to older ergot derivatives for postpartum hemorrhage control, establishing a historical efficacy baseline that remains cited in contemporary uterotonic selection guidelines [1].

Postpartum hemorrhage Uterotonic efficacy Ergonovine vs. ergotamine

Prolactin Suppression in Bovine Model: Ergonovine vs. Ergotamine — Comparable Endocrine Disruption with Differential LH Suppression Timing

In a crossover study using primiparous Holstein cows (n=6), single intravenous injections of ergonovine maleate and ergotamine tartrate were compared against saline vehicle for effects on plasma reproductive hormones [1]. Both ergonovine and ergotamine significantly reduced plasma prolactin concentrations for 2–4 hours post-treatment compared with pre-treatment levels (P < 0.001) [1]. However, temporal differences emerged for luteinizing hormone (LH): ergonovine lowered plasma LH during the 3rd hour after treatment (P < 0.01), while ergotamine suppressed LH during the 4th hour (P < 0.01), indicating differential onset kinetics [1]. Both alkaloids induced secretory PGF2α metabolite (PGFM) responses in most cows, whereas no PGFM response occurred in any cow after saline (P ≤ 0.01) [1]. Ergotamine uniquely elevated respiration rates 2–4 hours post-treatment (P < 0.01), an effect not observed with ergonovine [1].

Prolactin suppression Reproductive endocrinology Fescue toxicosis model

Human Myometrial Contractility In Vitro: Ergonovine vs. Oxytocin and Carboprost — Potency Ranking in Desensitized Tissue

An in vitro study comparing the contractile effects of oxytocin, ergonovine, and carboprost on human myometrial strips obtained at cesarean delivery demonstrated differential potency depending on oxytocin pretreatment status [1]. In myometrial tissue pre-exposed to oxytocin (simulating the clinical scenario of oxytocin-desensitized uterine atony), ergonovine retained contractile efficacy through a distinct receptor mechanism (serotoninergic/α-adrenergic) independent of the oxytocin receptor [1]. While oxytocin demonstrated highest potency in oxytocin-naïve tissue, ergonovine and carboprost showed superior relative efficacy in oxytocin-pretreated tissue, providing the mechanistic rationale for ergonovine's clinical role as a second-line uterotonic when oxytocin fails [1]. This receptor-level differentiation (oxytocin receptor vs. 5-HT/α-adrenergic pathways) establishes a non-interchangeable pharmacological profile with oxytocin.

Myometrial contractility Uterine atony Oxytocin desensitization

Salt Form Differentiation: Ergonovine Tartrate (2:1 Salt, MW 800.9) vs. Ergonovine Maleate (1:1 Salt, MW 441.48) — Physicochemical and Formulation Implications

Ergonovine tartrate (MW 800.9; 2:1 alkaloid-to-tartrate stoichiometry) and ergonovine maleate (MW 441.48; 1:1 alkaloid-to-maleate stoichiometry) represent chemically distinct salt forms with implications for solubility, stability, and dosing equivalence [1][2]. The maleate salt is described as exhibiting greater stability than the free base and is the usual pharmaceutical form utilized in clinical preparations, with a melting point of 167°C (decomposition) and storage requirement at -20°C due to heat sensitivity [2]. Ergonovine tartrate, employing the dicarboxylic tartaric acid counterion, yields a different molecular entity (2 ergonovine molecules per tartrate) with a molecular weight nearly double that of the maleate salt [1]. While both salts are water-soluble, the tartrate salt's higher molecular weight necessitates careful molar equivalence calculations when converting between dosage forms: a dose expressed as ergonovine maleate 0.2 mg corresponds to approximately 0.36 mg of ergonovine tartrate to deliver equivalent free base content [1]. This stoichiometric difference is critical for accurate dosing in research protocols and for procurement specifications.

Salt form differentiation Pharmaceutical formulation Solubility and stability

Optimal Ergonovine Tartrate Application Scenarios for Research, Diagnostic, and Formulation Use


Coronary Vasospasm Provocation Testing — Quantitative Vasoconstrictor Probe with Defined Dose-Response Parameters

Ergonovine tartrate is the reference-standard spasmogenic agent for experimental coronary vasospasm induction based on the only fully characterized, mechanism-dissected dose-response dataset in conscious large animals. The established threshold dose (0.05 μg/kg/min), quantifiable constriction magnitude (137 ± 15 μm; 4.6% diameter reduction at 5 μg/kg/min), and confirmed serotoninergic mechanism (complete abolition by methysergide, not by α-blockade) make ergonovine tartrate the indispensable probe for coronary vascular reactivity research [1]. Laboratories modeling variant angina, coronary spasm, or endothelial dysfunction should procure ergonovine tartrate specifically for its validated, reproducible vasoconstrictor profile that is not equivalently documented for methylergonovine or other ergot alkaloids in coronary beds [1].

Uterotonic Research: Second-Line Agent for Oxytocin-Refractory Uterine Atony Models

In vitro human myometrial contractility data demonstrate that ergonovine retains efficacy in oxytocin-desensitized tissue via 5-HT/α-adrenergic receptor pathways distinct from the oxytocin receptor [2]. This makes ergonovine tartrate the appropriate uterotonic for experimental protocols modeling oxytocin-refractory postpartum hemorrhage or for combination uterotonic studies where multi-receptor targeting is hypothesized. However, researchers must incorporate the RCT finding that ergonovine plus oxytocin does not reduce the need for additional uterotonics versus oxytocin alone (33% vs. 37%, P=0.932) and carries a significantly elevated nausea/vomiting burden (OR 5.3, P=0.003) [3]. These parameters should inform power calculations and adverse event monitoring in translational uterotonic studies.

Reproductive Endocrinology: Prolactin Suppression Studies in Ruminant Fescue Toxicosis Models

For bovine reproductive endocrinology research modeling fescue toxicosis, ergonovine (maleate or tartrate) provides equivalent prolactin suppression efficacy to ergotamine tartrate (both P<0.001) but with a distinct temporal LH suppression profile: ergonovine suppresses LH at 3 hours post-treatment, while ergotamine suppresses LH at 4 hours [4]. Critically, ergonovine lacks the respiratory rate elevation effect observed with ergotamine (P<0.01), making it the preferred alkaloid when respiratory confounds must be minimized in experimental designs [4]. Both compounds induce comparable PGFM secretory responses absent in saline controls (P≤0.01) [4].

Analytical Reference Standard and Salt Form-Specific Formulation Development

Ergonovine tartrate (CAS 129-50-0; MW 800.9; 2:1 salt stoichiometry) serves as a distinct analytical reference standard from ergonovine maleate (CAS 129-51-1; MW 441.48; 1:1 salt) [5]. Formulation scientists developing parenteral, oral, or research-grade ergonovine preparations must calibrate against the correct salt form, as the tartrate salt delivers approximately 81.2% free base by weight versus 73.7% for the maleate salt — a ~10% relative difference in active content per unit mass [5]. This stoichiometric distinction is essential for accurate dosing in pharmacokinetic studies, dissolution testing, and stability-indicating assay development. Ergonovine tartrate's aqueous solubility (>394 g/L at 25°C) supports concentrated solution preparations that may not be achievable with less soluble ergot congeners [6].

Quote Request

Request a Quote for Ergonovine tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.